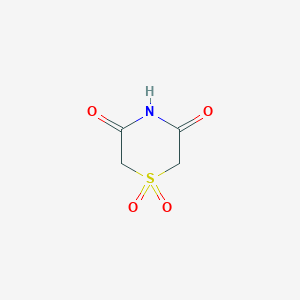

1,1-Dioxo-1,4-thiazinane-3,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1,1-dioxo-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4S/c6-3-1-10(8,9)2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQYUUKTNYPSHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1,1-Dioxo-1,4-thiazinane-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dioxo-1,4-thiazinane-3,5-dione, also known as thiomorpholine-3,5-dione 1,1-dioxide, is a sulfur-containing heterocyclic compound. While specific research on this exact molecule is limited, this guide provides a comprehensive overview of its anticipated basic properties, potential synthesis, and likely biological activities. This information is extrapolated from extensive data on its immediate precursor, Tetrahydro-1,4-thiazine-3,5-dione, and a variety of other 1,4-thiazinane-1,1-dioxide derivatives. The 1,4-thiazine-1,1-dioxide scaffold is of significant interest to medicinal chemists due to its presence in a range of biologically active compounds.[1][2] This document aims to serve as a foundational resource for researchers interested in the potential applications of this and related compounds in drug discovery and development.

Chemical and Physical Properties

Table 1: Predicted and Known Physicochemical Properties

| Property | Tetrahydro-1,4-thiazine-3,5-dione (Precursor) | This compound (Predicted) |

| Molecular Formula | C₄H₅NO₂S | C₄H₅NO₄S |

| Molecular Weight | 131.15 g/mol | 163.15 g/mol |

| Appearance | Colorless crystals | Likely a white to off-white crystalline solid |

| Melting Point | 128 °C | Expected to be significantly higher than the precursor |

| Solubility | Soluble in polar organic solvents | Expected to have increased water solubility and polarity |

| Hydrogen Bond Donor | 1 (NH group) | 1 (NH group) |

| Hydrogen Bond Acceptor | 2 (carbonyl oxygens) | 4 (carbonyl and sulfonyl oxygens) |

Synthesis

A plausible synthetic route to this compound involves a two-step process: the synthesis of the precursor Tetrahydro-1,4-thiazine-3,5-dione, followed by its oxidation.

Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

The precursor can be synthesized from thiodiglycolic acid and ammonia.

-

Experimental Protocol:

-

Thiodiglycolic acid is heated with an excess of aqueous ammonia.

-

Water is removed by distillation, initially at atmospheric pressure and then under vacuum.

-

The resulting residue is purified by Kugelrohr distillation to yield Tetrahydro-1,4-thiazine-3,5-dione as colorless crystals.

-

Oxidation to this compound

The oxidation of the sulfur atom in the thiazinane ring is a common transformation. A general method for the oxidation of 4H-1,4-benzothiazines to their corresponding 1,1-dioxides involves the use of hydrogen peroxide in glacial acetic acid.[3] A similar protocol is anticipated to be effective for the oxidation of Tetrahydro-1,4-thiazine-3,5-dione.

-

Proposed Experimental Protocol:

-

Dissolve Tetrahydro-1,4-thiazine-3,5-dione in glacial acetic acid.

-

Add a stoichiometric excess of 30% hydrogen peroxide to the solution.

-

The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography.

-

Upon completion, the product can be isolated by precipitation or extraction, followed by recrystallization.

-

Figure 1: Proposed synthesis pathway for this compound.

Potential Biological Activities

The 1,4-thiazine-1,1-dioxide scaffold is a key structural motif in a variety of compounds with diverse biological activities.[1][2] While the specific activity of this compound has not been reported, its derivatives are known to exhibit a range of pharmacological properties.

Derivatives of the broader 1,4-thiazine-1,1-dioxide class have been investigated for their:

-

Antimicrobial and Antifungal Activity: Many thiazinane derivatives have shown promising activity against various strains of bacteria and fungi.[2][4]

-

Anti-inflammatory Activity: Some thiazinane derivatives have been explored as potential anti-inflammatory agents.

-

Anticancer Activity: The thiazinane scaffold has been incorporated into molecules designed as potential anticancer agents.

-

Central Nervous System (CNS) Activity: Certain derivatives have been investigated for their effects on the central nervous system.[1][2]

The presence of the polar sulfone group and the dione functionality in this compound makes it an interesting candidate for further investigation and derivatization in drug discovery programs.

Figure 2: Potential biological activities of 1,4-thiazine-1,1-dioxide derivatives.

Conclusion

This compound represents an under-explored molecule with potential for further investigation. Based on the chemistry of its precursor and related analogs, a straightforward synthetic route can be proposed. The established biological significance of the 1,4-thiazine-1,1-dioxide core suggests that this compound and its future derivatives could be valuable assets in the development of new therapeutic agents. Further research is warranted to synthesize and characterize this compound and to explore its full pharmacological potential.

References

- 1. internationaljournalcorner.com [internationaljournalcorner.com]

- 2. internationaljournalcorner.com [internationaljournalcorner.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure Elucidation of 1,1-Dioxo-1,4-thiazinane-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 1,1-Dioxo-1,4-thiazinane-3,5-dione. This document details the experimental protocols and data interpretation essential for the elucidation of its molecular structure, catering to professionals in chemical research and drug development.

Introduction

This compound is a heterocyclic compound belonging to the class of thiazinanes. The core structure is a six-membered ring containing a nitrogen atom, a sulfone group (SO₂), and two carbonyl groups. The presence of the sulfone group, a strong electron-withdrawing moiety, significantly influences the chemical and physical properties of the molecule, making it a subject of interest for potential applications in medicinal chemistry. Derivatives of the broader 1,4-thiazine-1,1-dioxide class have shown a range of biological activities, including antimicrobial, antimycobacterial, antidiabetic, and antidepressant effects.[1][2][3] This guide focuses on the fundamental characterization of the parent compound.

Synthesis and Chemical Structure

The synthesis of this compound is anticipated to proceed via a two-step process, beginning with the synthesis of its precursor, Tetrahydro-1,4-thiazine-3,5-dione, followed by oxidation of the sulfur atom.

Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

The precursor, Tetrahydro-1,4-thiazine-3,5-dione, can be synthesized by the cyclization of thiodiglycolic acid with ammonia.[4]

Experimental Protocol:

-

Thiodiglycolic acid is heated with an excess of aqueous ammonia.

-

Water is removed by distillation, initially at atmospheric pressure and then under reduced pressure, to drive the cyclization reaction.

-

The resulting crude product is purified by sublimation or recrystallization to yield pure Tetrahydro-1,4-thiazine-3,5-dione.

Oxidation to this compound

The oxidation of the sulfide in Tetrahydro-1,4-thiazine-3,5-dione to a sulfone yields the target compound, this compound. A common and effective oxidizing agent for this transformation is hydrogen peroxide in a suitable solvent, often in the presence of a catalyst.

Proposed Experimental Protocol:

-

Tetrahydro-1,4-thiazine-3,5-dione is dissolved in a suitable solvent such as acetic acid or a mixture of acetone and water.

-

An excess of hydrogen peroxide (30% aqueous solution) is added portion-wise to the solution. The reaction may be exothermic and require cooling.

-

The reaction mixture is stirred at room temperature or with gentle heating until the oxidation is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by precipitation or extraction and purified by recrystallization.

Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for Tetrahydro-1,4-thiazine-3,5-dione and the anticipated data for its oxidized form, this compound.

| Technique | Tetrahydro-1,4-thiazine-3,5-dione (Reported Data)[4] | This compound (Expected Data) |

| ¹H NMR | (300 MHz, CDCl₃): δ 8.56 (1H, br, NH), 3.48 (4H, s, 2 x CH₂) | A downfield shift of the methylene protons adjacent to the sulfone group is expected due to the strong electron-withdrawing nature of the SO₂ group. The NH proton signal may also be affected. |

| ¹³C NMR | (75 MHz, CDCl₃): δ 168.8 (C=O), 30.9 (CH₂) | A significant downfield shift for the carbon atoms adjacent to the sulfone group is anticipated. The carbonyl carbon signal may also experience a slight shift. |

| IR (cm⁻¹) | 3420 (N-H stretch), 1728 (C=O stretch) | Appearance of two strong characteristic absorption bands for the symmetric and asymmetric stretching of the S=O bonds in the sulfone group, typically in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. |

| Mass Spec. | Molecular Ion (M⁺): m/z 131.00 | Molecular Ion (M⁺): m/z 163.00, corresponding to the addition of two oxygen atoms. |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the heterocyclic ring.

Experimental Protocol for X-ray Crystallography:

-

Single crystals of the compound are grown from a suitable solvent by slow evaporation or cooling.

-

A suitable crystal is mounted on a diffractometer.

-

X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 298 K).

-

The crystal structure is solved and refined using appropriate software packages.

The crystal structure of the precursor, Tetrahydro-1,4-thiazine-3,5-dione, has been reported and reveals a non-planar "boat-like" conformation of the thiazinane ring.[5] A similar puckered conformation is expected for the 1,1-dioxo derivative, with the sulfonyl oxygen atoms occupying specific spatial orientations.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented, the broader class of 1,4-thiazine-1,1-dioxides has been investigated for various pharmacological activities. These include:

-

Antimicrobial and Antifungal Activity: Several derivatives have been screened for their efficacy against various bacterial and fungal strains.[1][2][3]

-

Antimycobacterial Activity: Some compounds have shown inhibitory effects against Mycobacterium species.[1]

-

Other Potential Activities: Reports also suggest potential for antidiabetic and antidepressant applications.[1]

The biological activity of these compounds is likely linked to the rigid heterocyclic core and the presence of the electron-withdrawing sulfone and carbonyl groups, which can participate in various interactions with biological targets.

Conclusion

This technical guide has outlined the key aspects of the chemical structure elucidation of this compound. While specific experimental data for this compound is limited in the current literature, this guide provides a robust framework for its synthesis, characterization, and initial biological evaluation based on the well-documented chemistry of its precursor and related compounds. The combination of detailed experimental protocols and predictive data serves as a valuable resource for researchers embarking on the study of this and similar heterocyclic systems. The potential for diverse biological activities makes this class of compounds a promising area for future research in drug discovery and development.

References

1,1-Dioxo-1,4-thiazinane-3,5-dione synthesis pathways

An In-depth Technical Guide to the Synthesis of 1,1-Dioxo-1,4-thiazinane-3,5-dione for Researchers, Scientists, and Drug Development Professionals.

This technical guide details the principal synthesis pathways for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process: the formation of the precursor, tetrahydro-1,4-thiazine-3,5-dione, followed by its oxidation to the target molecule. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid in laboratory-scale preparation.

Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

The initial step involves the synthesis of the non-oxidized thiazinane ring system, Tetrahydro-1,4-thiazine-3,5-dione, from commercially available starting materials.

Reaction Pathway

The synthesis proceeds via the cyclization of thiodiglycolic acid with ammonia. The reaction involves the formation of an amide followed by an intramolecular condensation to yield the cyclic imide.

Caption: Synthesis of Tetrahydro-1,4-thiazine-3,5-dione.

Experimental Protocol

The following protocol is adapted from a published literature method[1]:

-

In a flask equipped for distillation, cautiously add 15 mL of aqueous ammonia (d 0.88, 18 M, 270 mmol) to 15 g (100 mmol) of thiodiglycolic acid.

-

Slowly heat the mixture. Water will initially distill off under atmospheric pressure.

-

Continue the distillation under reduced pressure (20 Torr) to remove the remaining water.

-

The resulting residue is then purified by Kugelrohr distillation at 0.1 Torr.

-

The pure product is obtained as colorless crystals.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 71% | [1] |

| Melting Point | 118–120 °C | [1] |

Oxidation to this compound

The second step is the oxidation of the sulfur atom in the tetrahydro-1,4-thiazine-3,5-dione ring to a sulfone, yielding the target compound, this compound. Several oxidizing agents are suitable for this transformation.

Reaction Pathway

The general reaction involves the treatment of Tetrahydro-1,4-thiazine-3,5-dione with a suitable oxidizing agent.

Caption: Oxidation of the thiazinane ring.

Experimental Protocols

While a specific protocol for the oxidation of tetrahydro-1,4-thiazine-3,5-dione is not explicitly detailed in the surveyed literature, the following protocols are based on the successful oxidation of analogous 1,3-thiazinan-4-ones and general knowledge of oxidation reactions of sulfur-containing heterocycles[2]. Researchers should optimize these conditions for the specific substrate.

Method A: Using Potassium Permanganate (KMnO₄)

-

Dissolve the synthesized Tetrahydro-1,4-thiazine-3,5-dione in a suitable solvent such as acetic acid or a mixture of acetone and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring. The amount of KMnO₄ should be stoichiometrically calculated (typically 2-3 equivalents).

-

Monitor the reaction by TLC. The purple color of the permanganate will disappear as it is consumed.

-

After the reaction is complete, quench any excess permanganate with a reducing agent (e.g., sodium bisulfite solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Method B: Using meta-Chloroperoxybenzoic Acid (m-CPBA)

-

Dissolve Tetrahydro-1,4-thiazine-3,5-dione in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C.

-

Add m-CPBA (typically 2.2-2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with a saturated solution of sodium bicarbonate to remove the meta-chlorobenzoic acid by-product.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the residue by column chromatography or recrystallization.

Method C: Using Oxone®

-

Dissolve Tetrahydro-1,4-thiazine-3,5-dione in a mixture of a polar organic solvent (e.g., methanol, acetonitrile, or THF) and water.

-

Add Oxone® (a mixture of potassium peroxymonosulfate, potassium bisulfate, and potassium sulfate; typically 2-3 equivalents of the active component, KHSO₅) to the solution.

-

Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the product as needed.

Quantitative Data for Analogous Oxidations

The following table provides yield information for the oxidation of substituted 1,3-thiazinan-4-ones to their corresponding 1,1-dioxide derivatives using KMnO₄, which can serve as an estimate for the expected efficiency of the oxidation of tetrahydro-1,4-thiazine-3,5-dione[2].

| Substrate | Product | Yield (%) |

| Substituted 1,3-thiazinan-4-ones | Substituted 1,3-thiazinan-4-one-1,1-dioxides | 27–95 |

Logical Workflow of Synthesis

The overall synthesis can be visualized as a sequential process.

Caption: Overall synthesis workflow.

References

An In-depth Technical Guide on 1,1-Dioxo-1,4-thiazinane-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological context of 1,1-Dioxo-1,4-thiazinane-3,5-dione. This heterocyclic compound, a derivative of thiomorpholine, has been identified as a key intermediate in the synthesis of potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase. This document consolidates the available scientific information, presenting detailed experimental protocols, structured data, and visualizations to facilitate further research and development in this area. While direct biological studies on this specific intermediate are limited, this guide also discusses the broader biological activities of the 1,4-thiazine-1,1-dioxide class of compounds.

Introduction

This compound is a saturated six-membered heterocyclic compound containing a sulfur atom oxidized to a sulfone and two carbonyl groups. Its structural predecessor, tetrahydro-1,4-thiazine-3,5-dione (also known as thiomorpholine-3,5-dione), was first prepared in 1948. The oxidation of the sulfur atom to the 1,1-dioxo state significantly alters the electronic and conformational properties of the ring, making it an interesting scaffold for medicinal chemistry. The primary documented utility of this compound is as a crucial building block in the synthesis of more complex molecules with therapeutic potential.

Synthesis and Characterization

The synthesis of this compound is a two-step process starting from commercially available thiodiglycolic acid. The first step involves the formation of the thiomorpholine-3,5-dione ring, which is subsequently oxidized to the target compound.

Experimental Protocols

Step 1: Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

This procedure is adapted from the method first described by Barkenbus and Landis in 1948.

-

Materials: Thiodiglycolic acid, Aqueous ammonia (d 0.88, 18 M).

-

Procedure:

-

In a flask equipped for distillation, cautiously add an excess of aqueous ammonia (e.g., 15 mL, 270 mmol) to thiodiglycolic acid (e.g., 15 g, 100 mmol).

-

Slowly heat the mixture. Water is distilled off, initially at atmospheric pressure.

-

Continue the distillation under reduced pressure (e.g., 20 Torr) to remove the remaining water.

-

The resulting residue is then purified by Kugelrohr distillation at a higher vacuum (e.g., 0.1 Torr) to yield pure tetrahydro-1,4-thiazine-3,5-dione as colorless crystals.

-

Step 2: Synthesis of this compound

This protocol is based on the oxidation of the sulfide to a sulfone, a common transformation in organic synthesis. A detailed procedure is provided in U.S. Patent 7,297,693 B2.

-

Materials: Tetrahydro-1,4-thiazine-3,5-dione, 3-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve tetrahydro-1,4-thiazine-3,5-dione (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (2.2 equivalents) in dichloromethane dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Filter the resulting suspension.

-

Wash the collected solid with dichloromethane.

-

Dry the solid under vacuum to afford this compound.

-

Synthesis Workflow

An In-depth Technical Guide to the Solubility and Stability Studies of 1,1-Dioxo-1,4-thiazinane-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of 1,1-Dioxo-1,4-thiazinane-3,5-dione is not publicly available. This guide, therefore, provides a comprehensive framework of established methodologies and best practices for conducting such studies, in line with international guidelines. The protocols and data tables presented are illustrative templates to guide researchers in their own investigations.

Introduction

This compound is a heterocyclic compound containing a cyclic sulfonamide (sultam) moiety. The physicochemical properties of this molecule, particularly its solubility and stability, are critical parameters in drug discovery and development. These properties influence its bioavailability, formulation, and shelf-life. This technical guide outlines the standard experimental protocols for determining the aqueous and solvent solubility, as well as the stability profile of this compound under various stress conditions.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound in a given solvent.[1][2][3][4][5]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid, of known purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to allow for equilibration (typically 24-48 hours). A preliminary experiment can determine the time required to reach equilibrium.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Data Presentation: Illustrative Solubility Data

The following table is a template for presenting the results of solubility studies.

| Solvent | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Purified Water | 7.0 | 25 | Data to be filled | Data to be filled | Data to be filled |

| Phosphate Buffer | 5.0 | 25 | Data to be filled | Data to be filled | Data to be filled |

| Phosphate Buffer | 7.4 | 25 | Data to be filled | Data to be filled | Data to be filled |

| 0.1 N HCl | 1.2 | 25 | Data to be filled | Data to be filled | Data to be filled |

| Ethanol | N/A | 25 | Data to be filled | Data to be filled | Data to be filled |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Data to be filled | Data to be filled | Data to be filled |

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7][8][9] Forced degradation studies are also conducted to identify potential degradation products and pathways.[10][11][12][13][14]

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability studies.

Caption: General workflow for stability assessment of a drug substance.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and keep at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and keep at room temperature for a defined period. Given that cyclic sulfonamides can be susceptible to alkaline hydrolysis, careful monitoring at early time points is recommended. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C) in a stability chamber.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15][16][17][18][19] A control sample should be protected from light.

At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Data Presentation: Illustrative Stability Data

The following table is a template for presenting the results from forced degradation studies.

| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | No. of Degradants | Observations |

| 0.1 N HCl | 24 hours | 60 | Data to be filled | Data to be filled | Data to be filled |

| 0.1 N NaOH | 8 hours | 25 | Data to be filled | Data to be filled | Data to be filled |

| 3% H₂O₂ | 24 hours | 25 | Data to be filled | Data to be filled | Data to be filled |

| Thermal (Solid) | 7 days | 60 | Data to be filled | Data to be filled | Data to be filled |

| Photostability (Solid) | ICH Q1B | 25 | Data to be filled | Data to be filled | Data to be filled |

| Photostability (Solution) | ICH Q1B | 25 | Data to be filled | Data to be filled | Data to be filled |

Potential Degradation Pathway

Based on the chemical structure of this compound, a potential degradation pathway under hydrolytic conditions is the cleavage of the cyclic sulfonamide ring. The imide bonds may also be susceptible to hydrolysis.

Caption: Hypothetical degradation pathway of this compound.

Conclusion

This technical guide provides a comprehensive overview of the standard methodologies for evaluating the solubility and stability of this compound. While specific data for this compound is not yet available in the public domain, the protocols and frameworks presented here offer a robust starting point for researchers and drug development professionals. Rigorous assessment of these physicochemical properties is paramount for the successful development of this compound into a potential therapeutic agent.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. enamine.net [enamine.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. upm-inc.com [upm-inc.com]

- 7. Ich guideline for stability testing | PPTX [slideshare.net]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. lubrizolcdmo.com [lubrizolcdmo.com]

- 11. SOP for Forced Degradation Study [m-pharmainfo.com]

- 12. biomedres.us [biomedres.us]

- 13. biopharminternational.com [biopharminternational.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 17. m.youtube.com [m.youtube.com]

- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

A Comprehensive Technical Guide to 1,1-Dioxo-1,4-thiazinane-3,5-dione: Synthesis, Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1,1-Dioxo-1,4-thiazinane-3,5-dione, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited direct literature on the target molecule, this document focuses on the synthesis of its immediate precursor, Tetrahydro-1,4-thiazine-3,5-dione, and proposes a subsequent oxidation step. The potential biological activities are extrapolated from studies on structurally related 1,4-thiazine-1,1-dioxide derivatives.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process, starting from the commercially available thiodiglycolic acid. The first step involves the formation of the heterocyclic ring system to yield Tetrahydro-1,4-thiazine-3,5-dione, followed by the oxidation of the sulfur atom.

Experimental Protocol: Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

This protocol is adapted from the literature for the synthesis of the precursor molecule.[1][2]

Materials:

-

Thiodiglycolic acid

-

Aqueous ammonia (d 0.88, 18 M)

-

Distillation apparatus

-

Kugelrohr distillation apparatus

Procedure:

-

In a flask equipped for distillation, cautiously add aqueous ammonia (15 mL, 270 mmol) to thiodiglycolic acid (15 g, 100 mmol).

-

Slowly heat the mixture to distill off the water, initially at atmospheric pressure.

-

Continue the distillation under reduced pressure (20 Torr) to remove the remaining water.

-

Subject the resulting residue to Kugelrohr distillation at 0.1 Torr to purify the product.

-

The product, Tetrahydro-1,4-thiazine-3,5-dione, is obtained as colorless crystals.

Yield: 9.3 g (71%)

Proposed Experimental Protocol: Oxidation to this compound

The oxidation of the sulfide in Tetrahydro-1,4-thiazine-3,5-dione to a sulfone can be achieved using common oxidizing agents. The following is a general proposed method, which may require optimization.

Materials:

-

Tetrahydro-1,4-thiazine-3,5-dione

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Chromatography apparatus

Procedure:

-

Dissolve Tetrahydro-1,4-thiazine-3,5-dione in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess (approximately 2.2 equivalents) of the oxidizing agent (e.g., m-CPBA) portion-wise, maintaining the temperature below 5 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Physicochemical and Spectroscopic Data

The available data for the precursor, Tetrahydro-1,4-thiazine-3,5-dione, is summarized below.[1] No experimentally determined data for this compound has been found in the reviewed literature.

| Property | Value (for Tetrahydro-1,4-thiazine-3,5-dione) |

| Molecular Formula | C₄H₅NO₂S |

| Molecular Weight | 131.15 g/mol |

| Appearance | Colorless crystals |

| Melting Point | 118-120 °C (literature: 128 °C) |

| IR (nujol, cm⁻¹) | 3420, 1728, 1270, 1194, 1143, 918, 856, 790, 657 |

| ¹H-NMR (300 MHz, CD₃SOCD₃, δ) | 3.50 (s) |

| ¹³C-NMR (75 MHz, CD₃SOCD₃, δ) | 170.5, 30.3 |

| ¹H-NMR (300 MHz, CDCl₃, δ) | 8.56 (1H, br, NH), 3.48 (4H, s) |

| ¹³C-NMR (75 MHz, CDCl₃, δ) | 168.8, 30.9 |

Potential Biological Activities

While there is no specific biological data for this compound, the broader class of 1,4-thiazine-1,1-dioxide derivatives has shown a wide range of pharmacological activities.[3][4][5] These findings suggest that the target compound could be a valuable scaffold for drug discovery.

The diverse biological effects associated with this class of compounds make this compound a promising candidate for further investigation. The introduction of the sulfone group and the two carbonyl functionalities could modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities or enhanced potency.

Conclusion

This technical guide has outlined a feasible synthetic route to this compound and has summarized the known properties of its immediate precursor. While direct experimental data on the target compound is scarce, the established biological activities of related 1,4-thiazine-1,1-dioxide derivatives provide a strong rationale for its synthesis and subsequent biological evaluation. Further research is warranted to explore the full potential of this compound in various therapeutic areas.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. internationaljournalcorner.com [internationaljournalcorner.com]

- 4. internationaljournalcorner.com [internationaljournalcorner.com]

- 5. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,1-Dioxo-1,4-thiazinane-3,5-dione Derivatives and Analogs: A Promising Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,1-Dioxo-1,4-thiazinane-3,5-dione core is an emerging heterocyclic scaffold that has garnered significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of its derivatives and analogs. Notably, this core has been identified as a promising framework for the development of inhibitors targeting Ubiquitin-specific protease 7 (USP7), a key regulator in oncology and immunology. This document details the synthetic methodologies, summarizes the available quantitative biological data, and elucidates the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers and drug development professionals.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. Among these, sulfur and nitrogen-containing six-membered rings, such as thiazines, have demonstrated a wide spectrum of pharmacological activities. The this compound scaffold represents a unique and relatively underexplored chemotype. The introduction of a sulfone group and two carbonyl functionalities imparts distinct electronic and conformational features, making it an attractive candidate for targeted drug design. Recent advancements have highlighted the potential of derivatives based on this core as potent and selective modulators of key cellular pathways, particularly those involved in cancer progression.

Synthesis of the this compound Core

The fundamental synthesis of the parent this compound, also known as thiodiglycolic imide, is a straightforward process. The primary synthetic route involves the reaction of thiodiglycolic acid with a source of ammonia, followed by cyclization.

A general experimental protocol is as follows:

Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

-

Reactants: Thiodiglycolic acid and a suitable aminating agent (e.g., urea or ammonia).

-

Procedure: A mixture of thiodiglycolic acid and urea is heated. The reaction proceeds with the evolution of ammonia and carbon dioxide. The initial melt solidifies upon cooling. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the crystalline tetrahydro-1,4-thiazine-3,5-dione.

The synthesis of substituted derivatives can be achieved by utilizing substituted thiodiglycolic acids or by post-synthesis modification of the parent ring, particularly at the nitrogen atom.

Caption: General synthesis of the core scaffold.

Biological Activity and Therapeutic Potential

The primary therapeutic potential of this compound derivatives, as identified in recent research, lies in their ability to inhibit Ubiquitin-specific protease 7 (USP7) .

USP7 as a Therapeutic Target

USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes, including DNA repair, cell cycle progression, and immune response.[1][2] Its dysregulation is implicated in various diseases, most notably cancer. USP7 is a major regulator of the p53 tumor suppressor pathway.[2]

One of the key substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[3] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby allowing cancer cells to evade apoptosis and proliferate.[3] Therefore, inhibiting USP7 leads to the destabilization of MDM2, subsequent stabilization and activation of p53, and ultimately, tumor cell death.[3][4]

This compound Derivatives as USP7 Inhibitors

A patent has identified the this compound scaffold as a core component of novel USP7 inhibitors. While specific quantitative data for a range of analogs is not yet publicly available in peer-reviewed literature, the identification of this scaffold highlights its potential for developing potent and selective inhibitors of this critical enzyme. The development of such inhibitors opens up new avenues for cancer therapy, particularly for tumors that retain wild-type p53.

Signaling Pathways

The inhibition of USP7 by this compound derivatives can modulate several critical signaling pathways.

The p53-MDM2 Pathway

The most well-characterized pathway affected by USP7 inhibition is the p53-MDM2 axis.

Caption: The p53-MDM2 signaling pathway and its modulation.

The Keap1-Nrf2 Pathway

Recent studies have also implicated USP7 in the regulation of the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.[5] Keap1 is a substrate of USP7, and by stabilizing Keap1, USP7 can promote the degradation of Nrf2.[5] Inhibition of USP7 can therefore lead to the degradation of Keap1 and subsequent activation of Nrf2, inducing the expression of antioxidant genes.[5] This has implications for neurodegenerative diseases where oxidative stress plays a significant role.

Caption: The Keap1-Nrf2 pathway and its modulation.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of specific this compound derivatives are currently limited in the public domain. However, based on general procedures for similar compounds and USP7 inhibitor assays, the following outlines can be provided.

General Procedure for Synthesis of N-substituted Derivatives

-

To a solution of this compound in a suitable aprotic solvent (e.g., DMF or THF), a base (e.g., NaH or K₂CO₃) is added at 0 °C.

-

After stirring for a short period, the desired electrophile (e.g., an alkyl or benzyl halide) is added, and the reaction mixture is stirred at room temperature or with gentle heating until completion (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-substituted derivative.

USP7 Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against USP7 can be determined using a ubiquitin-rhodamine 110 assay.

-

Materials: Recombinant human USP7 enzyme, ubiquitin-rhodamine 110 substrate, assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, and 0.01% Tween-20).

-

Procedure:

-

The compounds are serially diluted in DMSO to various concentrations.

-

The USP7 enzyme is incubated with the test compounds in the assay buffer for a specified period (e.g., 30 minutes) at room temperature in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate.

-

The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Quantitative Data

As of the date of this document, specific IC₅₀ values and other quantitative biological data for a series of this compound derivatives are not extensively available in peer-reviewed publications. The following table is a template for how such data would be presented and will be populated as more research becomes publicly accessible.

| Compound ID | R-group Substitution | USP7 IC₅₀ (µM) | Cell Line | Antiproliferative GI₅₀ (µM) |

| Parent | H | - | - | - |

| Analog 1 | Benzyl | Data not available | Data not available | Data not available |

| Analog 2 | 4-Fluorobenzyl | Data not available | Data not available | Data not available |

| Analog 3 | Pyridin-2-ylmethyl | Data not available | Data not available | Data not available |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. Its role as a core for USP7 inhibitors positions it at the forefront of targeted cancer therapy research. Future efforts in this area should focus on:

-

The synthesis and biological evaluation of a diverse library of derivatives to establish a clear structure-activity relationship (SAR).

-

In-depth investigation of the mechanism of action, including kinetic studies and structural biology to understand the binding mode with USP7.

-

Evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness.

-

In vivo studies in relevant animal models to determine the efficacy and safety of promising candidates.

The exploration of this unique heterocyclic system holds considerable promise for the discovery of next-generation targeted therapies for cancer and potentially other diseases where the modulation of USP7 activity is beneficial.

References

- 1. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis [mdpi.com]

- 2. Research | Bezsonova Lab [health.uconn.edu]

- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 5. Neuroinflammation inhibition by small-molecule targeting USP7 noncatalytic domain for neurodegenerative disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 1,1-Dioxo-1,4-thiazinane-3,5-dione

Application Note & Protocol

Introduction

1,1-Dioxo-1,4-thiazinane-3,5-dione is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active thiazinane derivatives. The sulfone moiety can act as a key hydrogen bond acceptor, potentially influencing the compound's interaction with biological targets. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the preparation of the precursor, tetrahydro-1,4-thiazine-3,5-dione, followed by its oxidation.

Synthesis Overview

The synthesis of this compound is achieved in two sequential steps. The first step involves the cyclization of thiodiglycolic acid with ammonia to form tetrahydro-1,4-thiazine-3,5-dione. The subsequent step is the oxidation of the sulfide in the heterocyclic ring to a sulfone using a suitable oxidizing agent.

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

This protocol is adapted from a known literature method for the synthesis of the precursor compound.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Thiodiglycolic acid | C₄H₆O₄S | 150.15 | 15.0 g | 0.100 |

| Aqueous ammonia (28%) | NH₃ | 17.03 | 15 mL | ~0.27 |

Equipment:

-

Round-bottom flask equipped for distillation

-

Heating mantle

-

Distillation apparatus

-

Vacuum source

-

Kugelrohr distillation apparatus

Procedure:

-

In a round-bottom flask equipped for distillation, cautiously add 15 mL of concentrated aqueous ammonia to 15.0 g of thiodiglycolic acid.

-

Slowly heat the mixture. Water will begin to distill off. Continue the distillation at atmospheric pressure until the rate of distillation slows significantly.

-

Apply a vacuum (e.g., 20 Torr) and continue the distillation to remove the remaining water.

-

Once the water has been removed, subject the residue to Kugelrohr distillation at a high vacuum (e.g., 0.1 Torr) to purify the product.

-

Collect the colorless crystals of tetrahydro-1,4-thiazine-3,5-dione.

-

Determine the yield and characterize the product using standard analytical techniques (e.g., melting point, NMR, IR). The expected yield is approximately 70-75%.

Step 2: Oxidation to this compound

This proposed protocol is based on general methods for the oxidation of thioethers to sulfones. The presence of the dione functionality requires a selective oxidizing agent to avoid unwanted side reactions. Meta-chloroperoxybenzoic acid (m-CPBA) is a suitable and commonly used reagent for this transformation.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Tetrahydro-1,4-thiazine-3,5-dione | C₄H₅NO₂S | 147.15 | 1.47 g | 0.010 |

| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | C₇H₅ClO₃ | 172.57 | ~3.55 g | ~0.022 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1.47 g of tetrahydro-1,4-thiazine-3,5-dione in 50 mL of dichloromethane in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add approximately 3.55 g of m-CPBA (2.2 equivalents) in small portions over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 20 mL of a saturated sodium bicarbonate solution to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to afford this compound as a solid.

-

Determine the yield and confirm the structure of the final product using analytical methods such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Alternative Oxidation Method:

An alternative method for the oxidation involves the use of potassium permanganate (KMnO₄), which has been successfully used for the oxidation of similar 1,3-thiazinan-4-one derivatives. This would typically be carried out in a solvent such as acetic acid or a mixture of acetone and water. Careful control of stoichiometry and temperature is crucial to avoid over-oxidation or degradation of the starting material.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with flammable materials.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care and containment.

-

The initial reaction in Step 1 between ammonia and acid is exothermic. Add the ammonia cautiously.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the absence of starting material. The methylene protons adjacent to the sulfone group are expected to show a downfield shift compared to the precursor.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfone group (typically strong absorptions around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and the carbonyl groups of the dione.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the crystalline product.

Application Notes and Protocols for 1,1-Dioxo-1,4-thiazinane-3,5-dione and its Precursor

Topic: Using 1,1-Dioxo-1,4-thiazinane-3,5-dione in Organic Synthesis

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4-thiazinane scaffold and its oxidized derivatives are of significant interest in medicinal chemistry and drug development. These heterocyclic systems are found in a variety of biologically active compounds. This document details the synthesis of Tetrahydro-1,4-thiazine-3,5-dione and proposes a synthetic route to the target molecule, this compound.

Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

The synthesis of Tetrahydro-1,4-thiazine-3,5-dione, the unoxidized precursor to the target molecule, is well-established and proceeds via the cyclization of thiodiglycolic acid with ammonia.[1]

Experimental Protocol

Materials:

-

Thiodiglycolic acid

-

Aqueous ammonia (d 0.88, 18 M)

-

Distillation apparatus

-

Kugelrohr distillation apparatus

Procedure:

-

In a flask equipped for distillation, cautiously add aqueous ammonia (15 mL, 270 mmol) to thiodiglycolic acid (15 g, 100 mmol).[1]

-

Slowly heat the mixture to distill off water, initially at atmospheric pressure.

-

Continue the distillation under reduced pressure (20 Torr) to remove the remaining water.[1]

-

The resulting residue is then purified by Kugelrohr distillation at 0.1 Torr to yield the pure product as colorless crystals.[1]

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C4H5NO2S | [1] |

| Molecular Weight | 131.15 g/mol | Calculated |

| Appearance | Colorless crystals | [1] |

| Melting Point | 118–120 °C | [1] |

| ¹H-NMR (300 MHz, CDCl₃) | δ 8.56 (1H, br, NH), 3.48 (4H, s) | [1] |

| ¹³C-NMR (75 MHz, CDCl₃) | δ 168.8, 30.9 | [1] |

| IR (nujol, cm⁻¹) | 3420, 1728, 1270, 1194, 1143, 918, 856, 790, 657 | [1] |

Proposed Synthesis of this compound

The synthesis of the target molecule, this compound, can be proposed via the oxidation of the sulfide in Tetrahydro-1,4-thiazine-3,5-dione to a sulfone. This is a common transformation in organic synthesis.

Proposed Experimental Protocol

Materials:

-

Tetrahydro-1,4-thiazine-3,5-dione

-

Oxidizing agent (e.g., hydrogen peroxide, m-CPBA, or potassium permanganate)

-

Suitable solvent (e.g., acetic acid, dichloromethane)

-

Standard work-up and purification supplies

Procedure (Example using Hydrogen Peroxide):

-

Dissolve Tetrahydro-1,4-thiazine-3,5-dione in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath.

-

Add an excess of 30% hydrogen peroxide dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Perform an appropriate aqueous work-up to remove excess peroxide and solvent.

-

Purify the crude product by recrystallization or column chromatography.

Note: This is a generalized procedure and would require optimization for reaction conditions, stoichiometry, and purification methods.

Potential Applications in Organic Synthesis and Drug Discovery

While specific applications for this compound have not been reported, the thiazinane and thiazinane dioxide cores are present in numerous compounds with diverse biological activities. This suggests that the target molecule could serve as a valuable building block in the synthesis of novel therapeutic agents.

Areas of Potential Interest:

-

Anticancer Agents: Various derivatives of 1,3-thiazine-2,4-diones have demonstrated selective antitumor activity, particularly against leukemia cells.[2][3]

-

Antibacterial and Antifungal Agents: Thiazine derivatives are known to possess a broad spectrum of antimicrobial activities.[4]

-

Anti-inflammatory and Analgesic Properties: Certain thiazine compounds have shown potential as anti-inflammatory and analgesic agents.[4]

-

Antiviral Activity: Some thiazinane derivatives have been investigated for their antiviral properties, including anti-HIV activity.[5]

The introduction of the sulfone group in this compound can increase the polarity and hydrogen bonding capacity of the molecule, which may modulate its pharmacokinetic properties and biological activity.

Visualized Synthetic Pathway

The following diagram illustrates the synthesis of the precursor and the proposed synthesis of the target compound.

Caption: Synthetic route to the precursor and the proposed oxidation to the target molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of 1,1-Dioxo-1,4-thiazinane-3,5-dione

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1,1-Dioxo-1,4-thiazinane-3,5-dione, a heterocyclic compound of interest in pharmaceutical research. The methods described include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These protocols are designed to be adaptable for various research and quality control applications.

Introduction

This compound is a sulfur-containing heterocyclic compound. Its structural features, including the sulfone group and dione functionality, make it a potential candidate for various biological activities. Accurate and precise analytical methods are crucial for its detection and quantification in different matrices, including reaction mixtures, formulation excipients, and biological samples. This document outlines robust analytical procedures for the characterization and quantification of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₅NO₄S |

| Molecular Weight | 163.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~220-225 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water and methanol |

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.

Experimental Protocol

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 210 nm

Sample Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in Dimethyl Sulfoxide (DMSO).

-

Prepare calibration standards by serial dilution of the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic acid) to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

For unknown samples, dissolve an accurately weighed amount in DMSO and dilute with the initial mobile phase to fall within the calibration range.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Representative Data)

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | 1.5 µg/mL |

| Accuracy (% Recovery) | 98.5 - 101.2% |

| Precision (% RSD) | < 2.0% |

| Retention Time | ~ 4.5 min |

Experimental Workflow

Caption: HPLC-UV Experimental Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method provides higher sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices such as biological fluids.

Experimental Protocol

Instrumentation:

-

LC-MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Chromatographic Conditions:

-

Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

Time (min) %A %B 0.0 98 2 3.0 5 95 4.0 5 95 4.1 98 2 | 5.0 | 98 | 2 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive and Negative

-

Precursor Ion (Positive): [M+H]⁺ = m/z 164.0012

-

Precursor Ion (Negative): [M-H]⁻ = m/z 161.9866

-

MS/MS Fragmentation: Monitor characteristic product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

Sample Preparation:

-

Protein Precipitation (for biological samples): To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of the initial mobile phase.

Data Presentation

Table 2: LC-MS Method Validation Parameters (Representative Data)

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 ng/mL |

| Accuracy (% Recovery) | 95.7 - 103.5% |

| Precision (% RSD) | < 5.0% |

Experimental Workflow

Caption: LC-MS Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and purity assessment of this compound.

Experimental Protocol

Instrumentation:

-

NMR spectrometer with a field strength of 400 MHz or higher.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Add an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis (qNMR) is desired.

NMR Experiments:

-

¹H NMR: Provides information on the proton environment.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of proton and carbon signals and to confirm the structure.

Data Presentation

Table 3: Expected NMR Chemical Shifts (in DMSO-d₆, Representative Data)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~ 11.5 | Broad Singlet | 1H | N-H |

| ¹H | ~ 4.2 | Singlet | 2H | S-CH₂-C=O |

| ¹H | ~ 3.8 | Singlet | 2H | N-CH₂-C=O |

| ¹³C | ~ 168 | - | - | C=O (Amide) |

| ¹³C | ~ 165 | - | - | C=O (Thioester) |

| ¹³C | ~ 55 | - | - | S-CH₂ |

| ¹³C | ~ 45 | - | - | N-CH₂ |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Logical Relationship of NMR Experiments

Caption: NMR Experiment Logical Flow.

Conclusion

The analytical methods presented provide a comprehensive toolkit for researchers working with this compound. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix. The HPLC-UV method is ideal for routine quality control, while the LC-MS method offers the high sensitivity needed for trace-level detection in biological samples. NMR spectroscopy remains the gold standard for definitive structural confirmation and purity assessment.

Application Notes and Protocols for the Purification of 1,1-Dioxo-1,4-thiazinane-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dioxo-1,4-thiazinane-3,5-dione, also known as the cyclic imide of thiodiglycolic acid, is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its structural features, particularly the sulfonimide-like moiety, are found in various biologically active molecules.[2][3] The synthesis of this compound, first reported in 1948, yields a crude product that requires effective purification to be suitable for subsequent applications and analytical characterization.[1] These application notes provide detailed protocols for the purification of this compound by recrystallization and column chromatography, methods commonly employed for analogous sulfonimide compounds.[2]

Data Presentation

The selection of a purification technique often depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of typical quantitative data associated with the purification of this compound and related compounds.

| Purification Method | Solvent System (v/v) | Typical Yield (%) | Purity Assessment | Reference Melting Point |

| Recrystallization | Ethanol/Water | >85% | Melting Point, ¹H-NMR, ¹³C-NMR | Not Available |

| Recrystallization | Chloroform/Hexane | 70-80% | Melting Point, ¹H-NMR, Elemental Analysis | 101.5-102.5 °C* |

| Silica Gel Chromatography | Ethyl Acetate/Hexane Gradient | 60-75% | TLC, HPLC, ¹H-NMR | Not Available |

*Note: The provided melting point is for a related compound, 4-substituted 1,1-dioxo-1,2,5-thiadiazolidin-3-one, and serves as an illustrative example.[2] The purity of this compound should be confirmed by its own characteristic melting point and spectroscopic data.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a robust technique for purifying crystalline solid compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Deionized Water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with heating and stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

-

Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

-

Purity Assessment: Determine the melting point of the dried crystals and acquire ¹H-NMR and ¹³C-NMR spectra to confirm purity and structural integrity.[1]

Protocol 2: Purification by Silica Gel Chromatography

For non-crystalline products or complex impurity profiles, silica gel chromatography is the preferred method.

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Glass chromatography column

-

Thin Layer Chromatography (TLC) plates

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

-

Elution: Begin eluting the column with a low polarity solvent system (e.g., 10% ethyl acetate in hexane). Monitor the separation of components using TLC.

-

Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexane) to elute the target compound from the column.

-

Fraction Collection: Collect the eluent in fractions and analyze each fraction by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Drying: Dry the resulting purified product under high vacuum.

-

Purity Confirmation: Assess the purity of the final product by HPLC, melting point, and NMR spectroscopy.

Visualizations

Caption: Workflow for the purification of this compound by recrystallization.

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols for the In Vitro Experimental Use of 1,1-Dioxo-1,4-thiazinane-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-thiazinane-1,1-dioxide scaffold is a heterocyclic motif of significant interest in medicinal chemistry. Derivatives of this core structure have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2][3] The compound 1,1-Dioxo-1,4-thiazinane-3,5-dione, a member of this class, holds considerable potential for investigation in various in vitro experimental settings. Its structural features suggest possible interactions with biological targets, making it a candidate for screening in drug discovery programs.

These application notes provide a comprehensive overview of the potential in vitro applications of this compound and detailed protocols for its evaluation. The information is based on established methodologies for analogous heterocyclic compounds and serves as a guide for initiating research into the biological profile of this specific molecule.

Data Presentation: Illustrative In Vitro Activities

The following tables summarize hypothetical quantitative data for this compound in key in vitro assays. This data is intended to be illustrative and representative of the types of results that could be generated.

Table 1: Hypothetical Antimicrobial and Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Microbial Strain | Type | Illustrative MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 32 |

| Bacillus subtilis | Gram-positive bacteria | 64 |

| Escherichia coli | Gram-negative bacteria | >128 |

| Klebsiella pneumoniae | Gram-negative bacteria | >128 |

| Candida albicans | Fungal | 16 |

| Aspergillus niger | Fungal | 32 |

Table 2: Hypothetical In Vitro Anticancer Activity (IC50 in µM)

| Human Cancer Cell Line | Tissue of Origin | Illustrative IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.5 |

| A549 | Lung Carcinoma | 42.8 |

| HCT116 | Colon Carcinoma | 38.2 |

| HeLa | Cervical Carcinoma | 55.1 |

Table 3: Hypothetical Kinase Inhibitory Activity (IC50 in µM)

| Kinase Target | Kinase Family | Illustrative IC50 (µM) |

| EGFR | Tyrosine Kinase | 15.7 |

| VEGFR2 | Tyrosine Kinase | 22.4 |

| CDK2 | Serine/Threonine Kinase | >50 |

| GSK3β | Serine/Threonine Kinase | >50 |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.[4][5]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial/fungal strains

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

-

Preparation of Microtiter Plates: Add 100 µL of MHB or RPMI-1640 to each well of a 96-well plate.

-

Serial Dilution: Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-